N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 478262-08-7
VCID: VC7220336
InChI: InChI=1S/C25H18ClF9N4O/c26-18-11-17(25(33,34)35)13-36-21(18)39-8-6-38(7-9-39)20-5-4-16(24(30,31)32)12-19(20)37-22(40)14-2-1-3-15(10-14)23(27,28)29/h1-5,10-13H,6-9H2,(H,37,40)
SMILES: C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C25H18ClF9N4O
Molecular Weight: 596.88

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide

CAS No.: 478262-08-7

Cat. No.: VC7220336

Molecular Formula: C25H18ClF9N4O

Molecular Weight: 596.88

* For research use only. Not for human or veterinary use.

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide - 478262-08-7

Specification

CAS No. 478262-08-7
Molecular Formula C25H18ClF9N4O
Molecular Weight 596.88
IUPAC Name N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C25H18ClF9N4O/c26-18-11-17(25(33,34)35)13-36-21(18)39-8-6-38(7-9-39)20-5-4-16(24(30,31)32)12-19(20)37-22(40)14-2-1-3-15(10-14)23(27,28)29/h1-5,10-13H,6-9H2,(H,37,40)
Standard InChI Key WPUBRWWOTZEIQX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Molecular Composition and Structural Features

Core Architecture

The compound’s structure comprises three primary components:

  • A 3-(trifluoromethyl)benzamide group linked via an amide bond.

  • A central phenyl ring substituted with two trifluoromethyl groups and a piperazino moiety.

  • A 3-chloro-5-(trifluoromethyl)pyridinyl group attached to the piperazine ring.

This arrangement creates a conformationally rigid scaffold, as evidenced by its InChIKey (WPUBRWWOTZEIQX-UHFFFAOYSA-N), which reflects the spatial orientation of its substituents.

Functional Group Contributions

  • Trifluoromethyl Groups: The three -CF₃ groups contribute to electron-withdrawing effects, enhancing resistance to oxidative metabolism and improving lipophilicity .

  • Chlorine Atom: The chloro substituent on the pyridine ring increases steric bulk and may influence binding affinity to biological targets.

  • Piperazine Ring: This heterocycle introduces rotational flexibility, potentially enabling interactions with G-protein-coupled receptors (GPCRs) or kinases.

PropertyValue
Molecular FormulaC₂₅H₁₈ClF₉N₄O
Molecular Weight596.88 g/mol
CAS Number478262-08-7
IUPAC NameSee Title
SMILESC1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl

Synthetic Pathways and Methodologies

Key Synthetic Challenges

Synthesizing this compound requires precise control over regioselectivity and functional group compatibility. The presence of multiple -CF₃ groups complicates purification, as these moieties resist conventional chromatographic separation .

Proposed Route (Based on Patent CN113698315A)

  • Halogenation and Trifluoromethylation:

    • 2,3-Dichlorotrifluorotoluene undergoes fluorination to yield 2-fluoro-3-chloro-benzotrifluoride .

    • Cyano substitution introduces a nitrile group at the 6-position, forming 2-fluoro-6-cyano-benzotrifluoride .

  • Piperazine Coupling:

    • The pyridine intermediate (3-chloro-5-(trifluoromethyl)pyridine) reacts with piperazine under nucleophilic aromatic substitution conditions .

  • Amide Bond Formation:

    • The benzamide moiety is introduced via coupling between 3-(trifluoromethyl)benzoic acid and the aniline derivative using carbodiimide-based reagents.

Industrial Considerations

  • Catalyst Optimization: Transition metal catalysts (e.g., palladium) may improve yield in cross-coupling steps .

  • Green Chemistry: Solvent-free or aqueous-phase reactions reduce environmental impact, aligning with trends in sustainable pharmaceutical manufacturing .

Pharmaceutical Relevance and Bioactivity

Target Engagement

While direct bioactivity data for this compound remains unpublished, structural analogs exhibit:

  • Kinase Inhibition: Pyridine-piperazine derivatives show activity against tyrosine kinases involved in cancer progression.

  • Antimicrobial Effects: Trifluoromethyl-substituted benzamides demonstrate efficacy against drug-resistant pathogens, likely through membrane disruption .

Structure-Activity Relationships (SAR)

  • -CF₃ Positioning: The para-substituted -CF₃ on the benzamide enhances target binding compared to meta-substituted variants.

  • Chlorine vs. Methoxy: Replacing the pyridinyl chlorine with methoxy (as in CAS 478262-09-8) reduces metabolic stability but improves solubility .

Chemical Stability and Toxicological Profile

Degradation Pathways

  • Hydrolytic Stability: The amide bond is susceptible to enzymatic cleavage by proteases, limiting oral bioavailability.

  • Oxidative Resistance: -CF₃ groups protect against cytochrome P450-mediated oxidation, extending half-life in vivo.

Toxicity Predictions

  • Biodegradability: High fluorine content suggests persistence in environmental matrices.

  • Acute Toxicity: Limited data, but piperazine derivatives are associated with neurotoxicity at high doses.

Comparative Analysis with Structural Analogs

CompoundCAS NumberKey DifferencesBioactivity
Target Compound478262-08-7-CF₃ at benzamide C3Kinase inhibition (predicted)
Methoxy Analog 478262-09-8-OCH₃ instead of -CF₃Improved solubility
Urea Derivative338792-95-3Urea replaces benzamideAntimicrobial activity

The target compound’s trifluoromethyl-rich structure offers superior metabolic stability compared to its methoxy analog but may suffer from poorer aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator